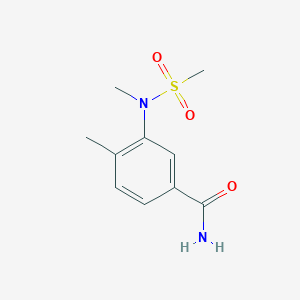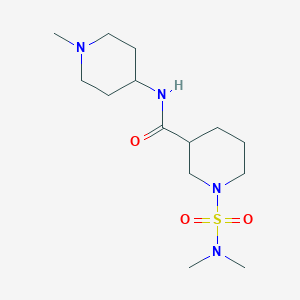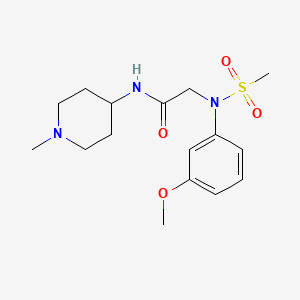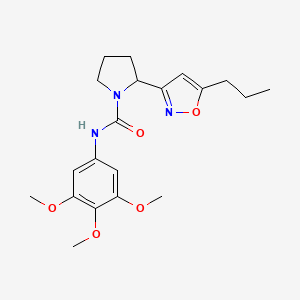![molecular formula C14H20N2O3S B4455555 N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4455555.png)
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide
Vue d'ensemble
Description
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide typically involves the reaction of a sulfonamide precursor with a pyrrolidine derivative. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. Common reagents used in the synthesis include methylamine and gamma-butyrolactone .
Industrial Production Methods
Industrial production of this compound may involve large-scale ester-to-amide conversions, where gamma-butyrolactone is treated with methylamine. Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents such as hydrogen peroxide and nitric acid.
Reduction: Can be reduced using agents like zinc borohydride.
Substitution: Participates in nucleophilic substitution reactions, especially in the presence of bases.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Zinc borohydride.
Bases: Methylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfonic acids, while reduction can yield amines .
Applications De Recherche Scientifique
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as multiple myeloma.
Industry: Utilized in the recovery of hydrocarbons and as a solvent for polymers.
Mécanisme D'action
The mechanism of action of N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-2-pyrrolidone: Shares the pyrrolidine ring structure and is used in similar industrial applications.
N-methylsuccinimide: Another related compound used in synthetic routes.
Uniqueness
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide is unique due to its combination of a sulfonamide group with a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
N-methyl-N-[2-methyl-3-(pyrrolidine-1-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-11-12(14(17)16-9-4-5-10-16)7-6-8-13(11)15(2)20(3,18)19/h6-8H,4-5,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXAJCMZWGLJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-{[1,1'-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)-6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE](/img/structure/B4455478.png)
![6-(3-methyl-1H-pyrazol-5-yl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4455482.png)
![1-(ETHANESULFONYL)-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4455493.png)
![2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyrimidine](/img/structure/B4455494.png)
![2-(2-Fluorophenyl)-1-{2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidin-1-YL}ethan-1-one](/img/structure/B4455503.png)
![7-(4-chlorophenyl)-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4455508.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B4455516.png)
![1-METHANESULFONYL-N-[(2-METHYLPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4455519.png)
![N-(4-fluorophenyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4455531.png)

![1-(3-{[4-(cyclopropylamino)-2-quinazolinyl]amino}phenyl)ethanol](/img/structure/B4455542.png)


